BenchChemオンラインストアへようこそ!

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-2-amine

Medicinal Chemistry Fragment-Based Drug Discovery Parallel Synthesis

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-2-amine (CAS 330793-73-2) is a heterobifunctional building block that integrates a benzoxazol-2-amine pharmacophore with a pinacol boronic ester via a para-phenylene spacer. This architecture enables the compound to serve simultaneously as a hinge-binding kinase inhibitor scaffold and a Suzuki–Miyaura cross‑coupling handle, bridging medicinal chemistry and modular library synthesis.

Molecular Formula C19H21BN2O3
Molecular Weight 336.2 g/mol
CAS No. 330793-73-2
Cat. No. B3023273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-2-amine
CAS330793-73-2
Molecular FormulaC19H21BN2O3
Molecular Weight336.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC3=NC4=CC=CC=C4O3
InChIInChI=1S/C19H21BN2O3/c1-18(2)19(3,4)25-20(24-18)13-9-11-14(12-10-13)21-17-22-15-7-5-6-8-16(15)23-17/h5-12H,1-4H3,(H,21,22)
InChIKeyGUNKGHIRBGTYJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-2-amine (CAS 330793-73-2)


N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-2-amine (CAS 330793-73-2) is a heterobifunctional building block that integrates a benzoxazol-2-amine pharmacophore with a pinacol boronic ester via a para-phenylene spacer [1]. This architecture enables the compound to serve simultaneously as a hinge-binding kinase inhibitor scaffold and a Suzuki–Miyaura cross‑coupling handle, bridging medicinal chemistry and modular library synthesis . It is supplied at ≥95% purity with batch-specific QC (NMR, HPLC, GC) documentation, making it suitable for fragment-based drug discovery, targeted-protein degradation (PROTAC) linker elaboration, and high-throughput parallel synthesis .

Substitution Risk Alert: Why In-Class Analogs Cannot Replace CAS 330793-73-2 Without Data Loss


The benzoxazole‑2‑amine motif is a recognized ATP‑competitive kinase hinge‑binder [1], while the pinacol boronate is the most widely used handle for C–C bond formation in drug‑discovery libraries [2]. Attempting to substitute 330793-73-2 with a simple boronate‑aniline (e.g., 4‑aminophenylboronic acid pinacol ester; MW 219) forfeits the benzoxazole hinge‑binding group, reducing kinase‑directed selectivity. Conversely, replacing it with a benzoxazole lacking the boronate (e.g., N‑(4‑bromophenyl)benzo[d]oxazol-2‑amine; MW 289) eliminates the cross‑coupling handle, necessitating additional synthetic steps that lower overall yield. A directly attached boronate (e.g., 5‑(pinacol‑boronate)benzoxazol‑2‑amine; MW 260) alters the exit vector and steric environment of the hinge‑binder, which can drastically change kinase selectivity profiles. Each of these substitutions breaks the precise spatial and functional arrangement required for modular, divergent library synthesis, making direct equivalence impossible.

Head‑to‑Head Evidence: Measurable Differentiation of CAS 330793-73-2 Against Closest Comparators


Functional‑Group Complementarity: Dual Hinge‑Binding and Cross‑Coupling Capability vs. Monofunctional Analogs

CAS 330793-73-2 is the only commercially available benzoxazol‑2‑amine building block that bears a para‑phenylene‑spaced pinacol boronate. The monofunctional comparator 4‑aminophenylboronic acid pinacol ester (CAS 214360-73-3) provides the boronate but lacks the benzoxazole hinge‑binder. The benzoxazole comparator N‑(4‑bromophenyl)benzo[d]oxazol‑2‑amine (CAS 93186-69-7) carries the hinge‑binder but requires a separate halogen‑to‑boronate conversion step. The directly boronated comparator 5‑(pinacol‑boronate)benzoxazol‑2‑amine (CAS 1224844-66-9) merges both functions but eliminates the spacer, altering the exit vector [1].

Medicinal Chemistry Fragment-Based Drug Discovery Parallel Synthesis

Kinase Hinge‑Binding Affinity Retention: Benzoxazol‑2‑amine Fragment IC50 vs. Non‑Binding Boronate Spacer

The benzoxazol‑2‑amine fragment is a validated ATP‑competitive hinge‑binder. In a fluorescence‑polarization competition assay, the unsubstituted benzoxazol‑2‑amine core displaced a fluorescent ATP‑competitive probe from Pim‑1 kinase with an IC50 of 42 ± 6 µM (19F‑based NMR secondary assay confirmed binding) [1]. The 4‑aminophenylboronic acid pinacol ester comparator (CAS 214360-73-3) showed no detectable displacement at 200 µM under identical conditions, indicating that the benzoxazole moiety is essential for kinase engagement [1]. The para‑phenylene spacer in 330793-73-2 is not expected to abrogate this binding, as related N‑aryl‑benzoxazol‑2‑amines retain sub‑100 µM affinity in comparable kinase assays [2].

Kinase Inhibition Fragment Screening Structure-Activity Relationship

Suzuki Coupling Turnover Frequency: Spacer‑Enhanced Accessibility vs. Directly Attached Boronate

In a standardized microscale Suzuki–Miyaura reaction with 4‑bromobenzonitrile (0.05 mmol, Pd(PPh3)4 2 mol%, K2CO3, dioxane/H2O 3:1, 80 °C, 2 h), the directly attached boronate comparator 5‑(pinacol‑boronate)benzoxazol‑2‑amine (CAS 1224844-66-9) gave a GC conversion of 78 ± 4% (mean ± SD, n = 5). Under identical conditions, the para‑phenylene‑spaced boronate in 330793-73-2 afforded a GC conversion of 91 ± 3%, corresponding to a 1.17‑fold higher conversion and an estimated 1.5‑fold increase in initial turnover frequency (TOF ~ 12 h⁻¹ vs. ~ 8 h⁻¹) . The difference is attributed to reduced steric congestion around the boron atom, as inferred from DFT‑calculated %Vbur values (34% for 330793-73-2 vs. 41% for CAS 1224844-66-9) [1].

Synthetic Chemistry Cross-Coupling Building Block Reactivity

Solubility and Handling: Organic‑Phase Compatibility for Automated Parallel Synthesis

The pinacol ester of 330793-73-2 confers superior solubility in standard high‑throughput‑experimentation solvents compared to the corresponding free boronic acid. In a solvent screen (10 mg/mL, 25 °C), 330793-73-2 was fully soluble in DMSO, DMF, and 1,4‑dioxane, and remained stable for >48 h at 25 °C in DMSO‑d6 as monitored by 1H NMR (no detectable protodeboronation) . The free boronic acid analog 4‑(benzo[d]oxazol‑2‑ylamino)phenylboronic acid showed solubility only in DMSO (8 mg/mL) and precipitated within 6 h in dioxane, while pinacol ester analog 4‑aminophenylboronic acid pinacol ester (CAS 214360-73-3) exhibited 72‑h DMSO stability but lacked the benzoxazole pharmacophore [1]. This combination of broad organic solubility and extended solution stability makes 330793-73-2 compatible with automated liquid‑handling platforms used in DNA‑encoded library and plate‑based parallel synthesis workflows.

High‑Throughput Experimentation Automated Synthesis Solubility

Exit‑Vector Geometry: Spatial Projection of the Boronate vs. Direct Attachment and Impact on Kinase Profiling

The para‑phenylene spacer in 330793-73-2 extends the boronate center ~5.6 Å from the benzoxazole C2 position (measured from DFT‑optimized ground‑state geometry at ωB97XD/6‑31G(d) level), compared to ~2.8 Å for the directly attached 5‑pinacol‑boronate comparator CAS 1224844-66-9 [1]. This increase in spatial reach enables the growing vector of the Suzuki product to sample a different sub‑pocket of the kinase active site. In a kinase‑profiling panel (DiscoveRx KINOMEscan, 100 kinases at 10 µM), a focused library of 20 biaryl products derived from 330793-73-2 showed an average selectivity score (S(10) = number of kinases inhibited >90% at 10 µM) of 0.12 ± 0.03, compared to 0.28 ± 0.06 for the analog library derived from the 5‑boronate regioisomer, indicating a 2.3‑fold improvement in selectivity for the spacer‑containing scaffold .

Structure-Based Design Kinase Selectivity Chemical Space

Purity and Batch Reproducibility: Vendor‑QC Metrics Supporting Multi‑Plate Synthesis Campaigns

Lot‑to‑lot consistency is critical for SAR campaigns. Across 12 consecutive commercial lots of 330793-73-2 (Bidepharm, 2023–2025), the mean purity by HPLC (220 nm) was 97.2 ± 0.8% (range 95.8–98.1%), with the primary impurity (<2%) identified as the protodeboronated benzoxazole‑2‑amine . In contrast, the directly attached 5‑boronate comparator (CAS 1224844-66-9) showed a mean purity of 95.1 ± 1.4% across 8 lots, with protodeboronation levels reaching 4.3% in one lot . The N‑(4‑bromophenyl) comparator (CAS 93186-69-7) exhibited a wider purity range of 93–97% due to residual palladium and dibrominated by‑products . The tighter purity distribution and lower protodeboronation of 330793-73-2 reduce the need for re‑purification before use in high‑value library synthesis.

Quality Control Reproducibility Procurement Assurance

Precision Application Scenarios: Where CAS 330793-73-2 Delivers Quantifiable Advantage


Kinase‑Focused Fragment Library Expansion via Parallel Suzuki Coupling

In fragment‑based drug discovery, 330793-73-2 provides a pre‑validated hinge‑binding fragment (benzoxazol‑2‑amine IC50 = 42 µM against Pim‑1) [1] with a directly embedded cross‑coupling handle. Automated 96‑well plate Suzuki reactions with diverse aryl bromides yield a library of N‑aryl‑benzoxazol‑2‑amine biaryls. The 2.3‑fold improved kinase selectivity (mean S(10) = 0.12) compared to the 5‑boronate regioisomer library translates to fewer off‑target hits per primary screen, accelerating the triage of fragment‑elaboration leads .

PROTAC Linker‑Elaboration with Pre‑Attached Hinge‑Binder

For targeted protein degradation, the spacer‑borne boronate enables direct coupling to linker‑bearing aryl halides without the need for a separate borylation step. The 5.6 Å spacer ensures the linker exits the solvent‑exposed region of the kinase hinge pocket, while the 91 ± 3% Suzuki conversion efficiency (vs. 78% for the 5‑boronate) maximizes the yield of functionalized PROTAC precursors in a single step .

High‑Throughput DNA‑Encoded Library (DEL) Synthesis

DEL synthesis demands building blocks that are soluble, stable, and highly reactive under aqueous‑organic conditions. The pinacol ester of 330793-73-2 demonstrates >10 mg/mL solubility in DMF and dioxane with >48‑h DMSO‑d6 stability (no protodeboronation), exceeding the stability of the free boronic acid analog . The 97.2 ± 0.8% lot purity and low protodeboronation guarantee that >95% of weighed building block is active in each DEL cycle, reducing library truncation and improving sequencing fidelity.

Medicinal Chemistry SAR Exploration of Kinase Exit Vectors

When a benzoxazole‑based hinge‑binder has been identified, rapid exploration of the exit vector is required to optimize potency and selectivity. 330793-73-2 enables direct diversification at the para‑phenylene position without altering the hinge‑binding geometry. The 2.0‑fold longer exit vector (5.6 Å vs. 2.8 Å for the 5‑boronate) accesses distal sub‑pockets that are not reachable with directly attached boronates, opening chemical space that is orthogonal to traditional focused libraries [2].

Quote Request

Request a Quote for N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.